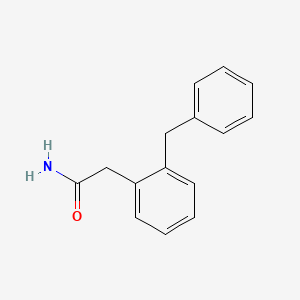

2-(2-Benzylphenyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

62551-12-6 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

2-(2-benzylphenyl)acetamide |

InChI |

InChI=1S/C15H15NO/c16-15(17)11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,16,17) |

InChI Key |

LUCWSNNHDTXEGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2CC(=O)N |

Origin of Product |

United States |

Advanced Synthetic Strategies and Chemical Transformations of 2 2 Benzylphenyl Acetamide Derivatives

Pioneering Synthetic Routes to the 2-(2-Benzylphenyl)acetamide Core

The construction of the this compound framework can be achieved through several strategic approaches, ranging from classical linear syntheses to more convergent multicomponent methodologies.

Synthesis via 2-Benzylaniline (B1266149) Acylation

The most direct and conventional method for the synthesis of this compound is the acylation of the corresponding primary amine, 2-benzylaniline (also known as 2-aminodiphenylmethane). This transformation is a standard and robust method for amide bond formation. The reaction typically involves treating 2-benzylaniline with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640).

When using acetyl chloride, the reaction is often carried out in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. Alternatively, using acetic anhydride can be advantageous, sometimes requiring only gentle heating or proceeding readily at room temperature. The reaction of anilines with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate (B1210297) is a well-established procedure for producing related N-substituted-acetamides nih.gov. The high nucleophilicity of the primary amine ensures a facile reaction with the electrophilic carbonyl carbon of the acylating agent, leading to the desired amide in high yield.

Reaction Scheme for Acylation of 2-Benzylaniline:

2-Benzylaniline reacts with an acetylating agent (e.g., Acetyl Chloride in the presence of a base) to yield this compound.

This method's primary advantages are its simplicity, high efficiency, and the ready availability of the starting materials.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) offer a powerful and efficient alternative for assembling complex molecular scaffolds from simple starting materials in a single synthetic operation. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that is particularly well-suited for the synthesis of α-acetamido carboxamide derivatives nih.gov. While not explicitly documented for this compound itself, a plausible Ugi-type reaction can be conceptualized for its assembly.

Such a reaction would theoretically involve the condensation of 2-benzylbenzaldehyde, an amine (such as ammonia (B1221849) or a primary amine), a carboxylic acid component, and an isocyanide. The initial condensation of the aldehyde and amine forms an imine, which is then attacked by the isocyanide, followed by the addition of the carboxylic acid and a subsequent Mumm rearrangement to yield the final α-acylamino amide product mdpi.com. The strategic selection of components allows for the rapid generation of molecular diversity, making MCRs a highly attractive approach in modern synthetic chemistry for creating libraries of compounds for drug discovery nih.govnih.govmdpi.com.

Derivatization and Functionalization Approaches

Once the this compound core is synthesized, it can be further modified to introduce diverse functionalities or to construct more complex molecular architectures.

Acylation Reactions of Amine Moieties

The acylation of the amide nitrogen in a pre-formed this compound is a challenging transformation. The lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group, significantly reducing its nucleophilicity compared to a primary or secondary amine. Therefore, direct acylation of the amide N-H bond requires harsh conditions and is generally not a preferred synthetic route.

Instead, di-acylated structures are typically synthesized by reacting a primary amine with multiple equivalents of an acylating agent from the outset. For instance, related compounds like N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide are prepared from the corresponding primary amine, not by sequential acylation of a secondary amide ekb.eg. If N-acylation of the this compound were necessary, it would likely involve deprotonation of the amide with a very strong base to generate a highly nucleophilic amide anion prior to the introduction of the acylating agent.

N-Alkylation and Related Substitutions

In contrast to N-acylation, N-alkylation of the this compound core is a more feasible derivatization strategy. This reaction involves the substitution of the hydrogen atom on the amide nitrogen with an alkyl group. The process generally requires the deprotonation of the amide using a strong base to form the corresponding anion, which then acts as a nucleophile to attack an alkyl halide.

Studies on the alkylation of structurally similar compounds, such as N-benzyl-2-phenylacetamide, have shown that this reaction can be effectively carried out using powdered potassium hydroxide (B78521) (KOH) as the base, often in the presence of a phase-transfer catalyst researchgate.net. The use of such catalysts facilitates the transfer of the hydroxide ion into the organic phase to enable deprotonation. A variety of alkylating agents can be employed, allowing for the introduction of diverse substituents at the amide nitrogen. The lower reactivity of the amide proton compared to an amine proton necessitates these more forceful conditions researchgate.net.

| Alkylating Agent | Base | Catalyst (Optional) | Potential Product |

|---|---|---|---|

| Methyl Iodide | Potassium Hydroxide | TEBA | N-Methyl-2-(2-benzylphenyl)acetamide |

| Ethyl Bromide | Potassium Hydroxide | Aliquat 336 | N-Ethyl-2-(2-benzylphenyl)acetamide |

| Benzyl (B1604629) Chloride | Potassium Hydroxide | None | N-Benzyl-2-(2-benzylphenyl)acetamide |

Cyclization and Heterocyclic Annulation Strategies

One of the most significant applications of this compound is its use as a precursor for intramolecular cyclization reactions to form polycyclic heterocyclic systems. The proximity of the acetamide (B32628) group to the benzyl moiety allows for annulation strategies that lead to the formation of the medicinally important dibenzo[b,f]azepine ring system.

A key transformation is the intramolecular Friedel-Crafts acylation, which converts this compound into 5,11-dihydro-10H-dibenzo[b,f]azepin-10-one chemsrc.com. This reaction is typically promoted by a strong acid or a dehydrating agent, such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃), which facilitates the cyclization of the amide onto the adjacent benzyl ring.

This type of cyclization is analogous to the Bischler-Napieralski reaction, a well-known method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides wikipedia.orgnrochemistry.com. The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution, where a dehydrating agent activates the amide carbonyl for cyclization onto an electron-rich aromatic ring jk-sci.comorganic-chemistry.org. In the case of this compound, the benzyl ring serves as the nucleophile that attacks the activated amide intermediate, leading to the formation of the central seven-membered ring characteristic of the dibenzo[b,f]azepine scaffold.

| Reaction Type | Reagent/Conditions | Product | Reference Reaction |

|---|---|---|---|

| Intramolecular Friedel-Crafts Acylation | Polyphosphoric Acid (PPA), heat | 5,11-Dihydro-10H-dibenzo[b,f]azepin-10-one | General Friedel-Crafts |

| Bischler-Napieralski type Cyclization | Phosphorus Oxychloride (POCl₃), reflux | 10,11-Dihydro-5H-dibenzo[b,f]azepine derivative | Bischler-Napieralski wikipedia.orgnrochemistry.com |

These cyclization strategies underscore the value of this compound as a pivotal intermediate in the synthesis of complex, biologically active molecules.

Oxidation and Reduction Pathways

The chemical architecture of this compound offers several sites amenable to oxidation and reduction reactions, allowing for the synthesis of a diverse range of functionalized derivatives. Key reactive centers include the aromatic rings, the benzylic methylene (B1212753) bridge, and the amide functionality itself. While direct studies on the oxidation and reduction of the parent this compound are not extensively documented, plausible pathways can be inferred from the reactivity of analogous structures and related acetamide derivatives.

Potential oxidative transformations could target the benzylic carbon, converting the methylene group to a carbonyl or hydroxyl group under appropriate oxidizing conditions. Furthermore, the aromatic rings can undergo oxidation to form phenols or quinones, although this typically requires harsh conditions or specific directing groups.

Conversely, reduction pathways offer significant synthetic utility. For instance, derivatives of this compound bearing nitro groups on the aromatic rings can be readily reduced to the corresponding anilines. Such a transformation is exemplified in related molecules like N-benzyl-2-(2-bromo-phenyl)-2-(2-nitro-phenoxy)acetamide, where the nitro group is a prime candidate for reduction to an amino group, a versatile handle for further functionalization nih.gov. This reduction can be achieved using various reagents, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reducing agents (e.g., SnCl₂/HCl, Fe/HCl).

The amide bond in this compound is generally stable to reduction. However, under forcing conditions with powerful reducing agents like lithium aluminum hydride (LiAlH₄), it can be reduced to the corresponding amine, yielding 2-(2-benzylphenyl)ethanamine derivatives.

The table below summarizes potential oxidation and reduction reactions on a hypothetical substituted this compound derivative.

| Reaction Type | Substrate Functional Group | Potential Reagents | Product Functional Group |

| Oxidation | Benzylic Methylene (-CH₂-) | KMnO₄, K₂Cr₂O₇ | Carbonyl (-C=O) |

| Oxidation | Aromatic Ring (-Ar-H) | Specialized Oxidants | Phenol (-Ar-OH) |

| Reduction | Aromatic Nitro (-Ar-NO₂) | H₂/Pd-C, SnCl₂, Fe/HCl | Aromatic Amine (-Ar-NH₂) |

| Reduction | Amide (-CONH₂) | LiAlH₄ | Amine (-CH₂NH₂) |

Catalytic Methodologies in this compound Synthesis

Modern organic synthesis heavily relies on catalytic methodologies to achieve efficient, selective, and sustainable chemical transformations. The synthesis of this compound and its derivatives has benefited significantly from the development of advanced transition metal catalysis, particularly methodologies involving palladium and rhodium.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and offer a powerful approach to constructing the core biphenyl (B1667301) framework of this compound. For instance, a Suzuki-Miyaura coupling between a (2-acetylphenyl)boronic acid derivative and a benzyl halide, followed by further functional group manipulations, could be a viable route. A more direct approach involves the C-H activation and arylation of a pre-functionalized acetamide. An analogous strategy has been successfully employed in the palladium-catalyzed synthesis of 2-(2'-biphenyl)benzimidazoles, where an ortho-directed C-H bond of a 2-aryl-benzimidazole is activated by a palladium catalyst and coupled with an aryl halide nycu.edu.tw. This highlights the potential for similar regioselective C-H functionalization strategies in the synthesis of this compound derivatives.

The general scheme for such a palladium-catalyzed C-H arylation is depicted below:

Scheme 1: Plausible Palladium-Catalyzed C-H Arylation for the Synthesis of this compound Derivatives

Rhodium catalysis also presents a range of opportunities for the synthesis and functionalization of this compound derivatives. Rhodium catalysts are well-known for their ability to catalyze C-H activation, carbene transfer reactions, and various coupling processes nih.govnih.govrsc.orgemory.edu. For example, a rhodium-catalyzed C-H functionalization of a phenylacetamide derivative with a benzylating agent could provide a direct route to the target molecule.

Furthermore, phase-transfer catalysis has been explored for the alkylation of related N-substituted 2-phenylacetamides researchgate.net. This methodology could be adapted for the benzylation of a suitable precursor to yield this compound, offering a potentially milder and more efficient alternative to traditional base-mediated alkylations.

The following table provides a comparative overview of different catalytic approaches applicable to the synthesis of this compound derivatives.

| Catalyst System | Reaction Type | Key Features | Potential Precursors |

| Palladium(II) Acetate / Ligand | C-H Arylation | High regioselectivity, good functional group tolerance. nycu.edu.tw | 2-Phenylacetamide, Benzyl Halide |

| Rhodium(II) Acetate | Carbene Insertion | Can be used for C-H functionalization. rsc.orgemory.edu | Phenylacetamide, Benzyl Diazo Compound |

| Phase-Transfer Catalyst | Alkylation | Milder reaction conditions, suitable for base-sensitive substrates. researchgate.net | 2-Phenylacetamide, Benzyl Chloride |

Comprehensive Spectroscopic and Structural Elucidation of 2 2 Benzylphenyl Acetamide and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the solution-state structure and conformational dynamics of molecules. auremn.org.br For acetamide (B32628) derivatives, NMR is particularly insightful for studying the restricted rotation around the amide C-N bond, which can lead to the presence of distinct cis (E) and trans (Z) isomers. scielo.br The energy barrier for this rotation is significant, often allowing for the observation of separate signals for each rotamer at room temperature. scielo.brresearchgate.net

¹H and ¹³C NMR Investigations

In the ¹H NMR spectrum of 2-(2-benzylphenyl)acetamide, the protons of the aromatic rings are expected to appear in the range of δ 7.0-7.5 ppm. The methylene (B1212753) protons of the benzyl (B1604629) group (-CH₂-Ph) and the acetamide group (-CH₂-CONH₂) would likely appear as singlets or complex multiplets depending on their chemical environment and conformational rigidity. The amide protons (-NH₂) would typically be observed as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the amide is characteristically deshielded, appearing around δ 170-175 ppm. Aromatic carbons resonate in the δ 120-140 ppm region, while the sp³ hybridized carbons of the methylene groups would be found further upfield. The presence of rotamers can lead to a doubling of signals for nuclei near the amide bond. scielo.br

Illustrative ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH (9H) | 7.10 - 7.40 | Multiplet (m) |

| Benzyl CH₂ | ~4.05 | Singlet (s) |

| Acetamide CH₂ | ~3.65 | Singlet (s) |

| Amide NH₂ | 5.50 - 6.50 | Broad Singlet (br s) |

| Note: Predicted values are based on analyses of structurally similar compounds. Actual experimental values may vary. |

Illustrative ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~172.5 |

| Aromatic C (quaternary) | 135 - 141 |

| Aromatic CH | 126 - 131 |

| Benzyl CH₂ | ~44.0 |

| Acetamide CH₂ | ~36.0 |

| Note: Predicted values are based on analyses of structurally similar compounds. Actual experimental values may vary. |

Two-Dimensional (2D) NMR Techniques (HSQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguous signal assignment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the signals for the benzyl and acetamide -CH₂- groups by showing a cross-peak between the proton signal and the corresponding carbon signal. scielo.br

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, the analysis of related acetamide structures reveals common structural motifs.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, CH-π Interactions)

The crystal packing of primary and secondary acetamides is typically dominated by hydrogen bonding. In primary amides like this compound, the two N-H protons can act as hydrogen bond donors, while the carbonyl oxygen is an effective acceptor. This often leads to the formation of robust supramolecular structures, such as centrosymmetric amide-amide dimers or extended chains. acs.orgnih.gov

Hydrogen Bonding: The most common motif involves N-H···O hydrogen bonds, which connect molecules into chains or dimers. nih.gov These strong interactions are primary drivers of the crystal packing.

CH-π Interactions: The aromatic rings of the benzyl and phenyl groups provide opportunities for weaker CH-π interactions, where a C-H bond from one molecule interacts with the electron-rich π-system of an aromatic ring on an adjacent molecule. These interactions play a significant role in the three-dimensional organization of the crystal lattice. scielo.org.mx

Common Intermolecular Interactions in Acetamide Crystal Structures

| Interaction Type | Description | Typical Distance/Geometry |

| N-H···O Hydrogen Bond | An amide N-H group donates a proton to a carbonyl oxygen of a neighboring molecule. | D···A distance: ~2.8 - 3.2 Å; Angle: >150° |

| C-H···O Interaction | A weaker hydrogen bond involving an aliphatic or aromatic C-H as the donor. | D···A distance: ~3.0 - 3.5 Å |

| CH-π Interaction | An interaction between a C-H bond and the face of an aromatic ring. | H···π centroid distance: ~2.5 - 3.0 Å |

| π-π Stacking | Interaction between parallel, offset aromatic rings. | Centroid-centroid distance: ~3.5 - 4.0 Å |

| Note: These are generalized values observed in various molecular crystals. |

Stereochemical Aspects and Racemate Characterization

This compound is an achiral molecule and therefore does not form enantiomers. It will crystallize in a centrosymmetric space group, where the unit cell contains an inversion center that relates molecules to each other.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₅H₁₅NO, corresponding to a molecular weight of approximately 225.29 g/mol .

The fragmentation of aromatic amides under electron ionization (EI) conditions is well-characterized. nih.gov For this compound, several key fragmentation pathways are anticipated:

Formation of the Tropylium (B1234903) Ion: A hallmark of compounds containing a benzyl group is the cleavage of the benzylic C-C bond to form the highly stable tropylium cation at m/z 91. whitman.edu This is often the base peak in the spectrum.

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group can occur.

Amide Bond Cleavage: Aromatic amides can fragment via cleavage of the N-CO bond. nih.gov

Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 225 | [C₁₅H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 134 | [C₉H₁₀O]⁺˙ | Loss of benzyl radical ([M - C₇H₇]⁺˙) |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

| 77 | [C₆H₅]⁺ | Phenyl cation (loss of CO from benzoyl fragment) |

| Note: This table presents a plausible fragmentation pattern based on established principles for similar structures. whitman.edusemanticscholar.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal analytical techniques for the structural elucidation of organic molecules. They provide valuable information regarding the functional groups present and the electronic transitions within the molecule, respectively. For this compound, these methods are essential for confirming its molecular structure by identifying key vibrational modes and characterizing its chromophoric systems.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amide and aromatic functionalities. While a dedicated spectrum for this compound is not publicly available, its expected spectral features can be reliably predicted by analyzing its structural components and data from analogous compounds such as N-benzylacetamide and 2-phenylacetamide. researchgate.netnist.govguidechem.com

The key functional groups in this compound and their expected IR absorption regions are:

Amide Group (-CONH₂): As a primary amide, it will show a pair of N-H stretching bands. spectroscopyonline.comucla.edu The strong C=O stretching vibration, known as the Amide I band, is one of the most prominent peaks in the spectrum. The N-H bending vibration, or the Amide II band, is also a characteristic feature. acs.org

Aromatic Rings (C₆H₅- and -C₆H₄-): The presence of two phenyl rings will give rise to aromatic C-H stretching vibrations, typically appearing above 3000 cm⁻¹. In-plane C=C stretching vibrations within the rings are expected in the 1600-1450 cm⁻¹ region. udel.edu

Aliphatic Groups (-CH₂-): The methylene bridge connecting the phenyl ring and the acetamide group, as well as the benzyl methylene group, will produce aliphatic C-H stretching and bending vibrations.

The predicted IR absorption bands for this compound, based on data from analogous structures, are detailed in the interactive table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Analogues Used for Prediction |

| Amide (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3100 | Medium-Strong (doublet) | N-Benzylacetamide, 2-Phenylacetamide researchgate.netguidechem.com |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium-Weak | N-Benzylacetamide, 2-Phenylacetamide nist.govguidechem.com |

| Aliphatic (C-H) | Stretch | 3000 - 2850 | Medium | N-Benzylacetamide nist.gov |

| Amide (C=O) | Stretch (Amide I) | 1680 - 1630 | Strong | 2-Phenylacetamide, N-Phenylacetamide acs.orgiucr.org |

| Aromatic (C=C) | Stretch | 1600, 1500 | Medium-Weak | 2-Phenylacetamide guidechem.com |

| Amide (N-H) | Bend (Amide II) | 1640 - 1550 | Medium-Strong | N-Phenylacetamide acs.org |

This table presents predicted data based on spectroscopic information from structurally similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophores in this compound are the two phenyl rings. Since these rings are not in direct conjugation with each other—being separated by a methylene (-CH₂) group and the acetamide linker—the UV-Vis spectrum is expected to resemble that of substituted, non-conjugated benzene (B151609) derivatives. shimadzu.com

The primary electronic transitions will be π → π* transitions associated with the aromatic rings. The presence of the benzyl and acetamidomethyl substituents on the phenyl rings can cause a small shift in the absorption maxima (λ_max) compared to unsubstituted benzene, a phenomenon known as the auxochromic effect. shimadzu.com The insulating nature of the methylene groups prevents extended conjugation across the entire molecule, so a significant bathochromic (red) shift is not anticipated. masterorganicchemistry.comlibretexts.org

The expected UV-Vis absorption for this compound would likely show absorption bands characteristic of the benzene chromophore, typically below 300 nm. ijrar.org Data from related compounds can provide an estimate of the expected absorption maxima.

| Compound/Analogue | Chromophore | Expected λ_max (nm) | Type of Transition | Solvent |

| Benzene | Phenyl | ~254 | π → π | Non-polar |

| N-Phenylacetamide nist.gov | Phenylacetamide | ~240 | π → π | Not Specified |

| Phenyl hydrazone of N-phenyl acetamide ijrar.org | Phenyl | 224, 262 | π → π | Not Specified |

| This compound (Predicted) | Benzylphenyl | ~260-270 | π → π | Polar/Non-polar |

This table includes predicted data for the target compound based on foundational principles and data from analogues.

Theoretical and Computational Chemistry Applied to 2 2 Benzylphenyl Acetamide Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and conformational landscape of 2-(2-Benzylphenyl)acetamide derivatives. These calculations provide insights into molecular stability, reactivity, and spectroscopic properties.

DFT studies, often employing hybrid functionals like B3LYP with basis sets such as 6-31G**++ or 6-311G(d,p), are used to determine optimized molecular geometries and predict various chemical properties. scispace.comresearchgate.net A key area of investigation is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. scispace.com A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. This analysis helps explain the electronic charge transfer that can occur within the molecule. scispace.com

Molecular Electrostatic Potential (MESP) mapping is another valuable output from DFT calculations. The MESP surface visualizes the charge distribution across a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. scispace.com This information is crucial for predicting how a molecule will interact with biological targets, such as receptor binding sites.

Furthermore, DFT is applied to perform conformational analysis, exploring the potential energy surface of the molecule to identify stable conformers. scielo.br For flexible molecules like acetamide (B32628) derivatives, understanding the preferred three-dimensional structures and the energy barriers between them is essential for predicting their biological activity. scielo.br Theoretical calculations of thermodynamic properties and vibrational frequencies can also be compared with experimental data from techniques like FTIR and FT-Raman spectroscopy to validate the computational models. researchgate.netnih.gov

Table 1: Applications of DFT in Analyzing Acetamide Derivatives

| Calculated Property | Significance | Reference |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | scispace.com |

| Molecular Electrostatic Potential (MESP) | Identifies nucleophilic and electrophilic sites for interaction prediction. | scispace.com |

| Conformational Analysis | Determines stable three-dimensional structures and rotational equilibria. | scielo.br |

| Vibrational Frequencies | Correlates theoretical structures with experimental spectroscopic data (FTIR, Raman). | researchgate.netnih.gov |

| Thermodynamic Parameters | Provides insights into the stability and formation of the molecule. | researchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing a dynamic picture of their conformational changes and interactions with their environment, such as a biological receptor. nih.gov While quantum calculations provide a static view, MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For derivatives of this compound, MD simulations are particularly useful for understanding how these ligands interact with their protein targets. After an initial binding pose is predicted by molecular docking, MD simulations can be run to assess the stability of the ligand-receptor complex. scispace.com These simulations can reveal subtle changes in the ligand's conformation and its interactions with amino acid residues in the binding pocket over a period of nanoseconds or longer. This provides a more realistic representation of the binding event than static docking alone. nih.gov

MD simulations are also employed to calculate binding free energies, which offer a more quantitative prediction of a ligand's affinity for its target. scispace.com By observing the trajectory of the ligand within the binding site, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are persistent and crucial for stable binding. This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding affinity and selectivity. For instance, MD simulations have been used to explore the time-dependent interactions of phenylacetamide derivatives with enzymes like monoamine oxidase A (MAO-A), a target for antidepressant drugs. nih.gov

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein or enzyme. This method is central to structure-based drug design and is widely applied to acetamide derivatives to predict their binding modes and affinities for various biological targets. chemprob.org

The process involves placing the ligand in the active site of the receptor and using a scoring function to evaluate the fitness of different binding poses. Docking studies on 2-(2-aryl amino) phenyl acetamide derivatives, for example, have been used to elucidate their binding mode with the COX-II enzyme. chemprob.org Similarly, derivatives have been docked into the binding pockets of targets like the human formyl peptide receptor 1 (FPR1) and HIV-1 reverse transcriptase to understand their potential as agonists or inhibitors. nih.govnih.gov

The results of docking studies can identify key amino acid residues that form interactions—such as hydrogen bonds, π-π stacking, or hydrophobic interactions—with the ligand. nih.gov For instance, studies have shown that N-substituted benzyl (B1604629)/phenyl acetamides can fit well within the hydrophobic binding pocket of HIV-1 reverse transcriptase, interacting with residues like Leu100, Val106, and Tyr181. nih.gov These insights are critical for medicinal chemists to design new molecules with modifications that can enhance these specific interactions, thereby improving the compound's potency and selectivity. The validity of docking results is often assessed by calculating the root-mean-square deviation (RMSD) between the docked pose and a known crystallographic pose, with values less than 2 Å generally indicating a successful prediction. chemprob.org

Table 2: Examples of Molecular Docking Targets for Acetamide Derivatives

| Compound Type | Protein Target | Key Findings | Reference |

|---|---|---|---|

| 2-(2-aryl amino) phenyl acetamide | COX-II | Prediction of binding mode and affinity scores (Kcal/mol). | chemprob.org |

| 2-(benzimidazol-2-ylthio)-N-phenylacetamide | Human FPR1 | Identification of shared binding features with peptide agonists. | nih.gov |

| N-substituted benzyl/phenyl acetamides | HIV-1 Reverse Transcriptase | Good hydrophobic interactions and π-π stacking with key residues. | nih.gov |

| Isatin N-phenylacetamide sulphonamides | Carbonic Anhydrase Isoforms | Prediction of binding conformations and affinities. | nih.gov |

| N-aryl-2-(N-disubstituted) acetamide | MAO-A, MAO-B, AChE, BChE | Evaluation as potential inhibitors for neurodegenerative diseases. | semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org This method is used to predict the activity of newly designed molecules and to optimize existing ones for better efficacy.

QSAR studies involve calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. researchgate.net Statistical methods, ranging from multilinear regression (MLR) to more complex machine learning algorithms like artificial neural networks (ANN), are then used to build a model that correlates these descriptors with the observed biological activity. semanticscholar.orgresearchgate.net

Both 2D-QSAR and 3D-QSAR models have been developed for acetamide derivatives. researchgate.net 2D-QSAR models use descriptors derived from the 2D representation of the molecule. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the 3D aligned structures of the molecules. semanticscholar.orgresearchgate.net These 3D methods generate contour maps that visualize regions where steric bulk, positive or negative charges, or hydrophobic properties are favorable or unfavorable for activity. This provides a clear visual guide for designing more potent analogues. For example, QSAR models have been successfully applied to optimize the anticonvulsant activity of acetamide derivatives and to predict the anti-influenza A virus activity of N-phenyl-acetamide derivatives. researchgate.netresearchgate.net

The predictive power of a QSAR model is rigorously validated using statistical metrics such as the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A robust and predictive QSAR model is a powerful tool for the in-silico design and screening of novel compounds, reducing the time and cost associated with synthesizing and testing new drug candidates. researchgate.net

Structure Activity Relationship Sar Investigations of 2 2 Benzylphenyl Acetamide Scaffolds

Impact of Substituent Variations on Biological Potency

The biological potency of molecules based on a biphenyl-like framework, such as 2-(2-benzylphenyl)acetamide, is highly sensitive to the nature and position of substituents on the aromatic rings and the acetamide (B32628) side chain. SAR studies on related scaffolds, like N-benzylbenzamides and 2-anilinophenylacetic acids (diclofenac analogues), provide valuable insights into potential trends.

Research on N-benzylbenzamide derivatives as tyrosinase inhibitors has shown that hydroxyl substitutions are critical for activity. For instance, compounds with hydroxyl groups on the benzoyl and/or benzyl (B1604629) rings exhibit potent inhibitory effects. nih.gov One study identified a compound, N-(4-hydroxybenzyl)-3-hydroxybenzamide, as a particularly effective inhibitor of L-DOPA oxidation catalyzed by mushroom tyrosinase, with an IC50 of 2.2 μM. nih.gov This suggests that hydrogen-bonding capabilities are essential for interaction with the biological target.

Similarly, in a series of 2-anilinophenylacetic acid analogues, which share the two-phenyl-ring core, lipophilicity and the angle of twist between the rings were found to be crucial parameters for anti-inflammatory activity. nih.gov Optimal activity was observed with halogen or alkyl substituents in both ortho positions of the anilino ring. nih.gov In contrast, compounds with only one or no ortho substituents were less active. nih.gov

For the this compound scaffold, these findings imply that:

Aromatic Ring Substitutions: Introducing electron-donating groups (like hydroxyl or methoxy) or electron-withdrawing groups (like halogens) at various positions on either phenyl ring can significantly modulate activity. The position of these substituents (ortho, meta, or para) will influence the electronic properties and conformation of the molecule, thereby affecting its binding affinity.

Acetamide Moiety Modifications: Alterations to the acetamide group, such as N-alkylation or substitution on the alpha-carbon, can impact the molecule's hydrogen-bonding capacity, steric profile, and metabolic stability.

The following table summarizes SAR data from a related series of N-benzylbenzamide derivatives evaluated for tyrosinase inhibition, illustrating the impact of hydroxyl substitutions.

| Compound | Substituents | IC50 (μM) for Tyrosinase Inhibition |

|---|---|---|

| N-benzylbenzamide | Unsubstituted | > 100 |

| N-(4-hydroxybenzyl)benzamide | 4'-OH | 15.4 |

| N-benzyl-4-hydroxybenzamide | 4-OH | 8.7 |

| N-(4-hydroxybenzyl)-4-hydroxybenzamide | 4-OH, 4'-OH | 3.0 |

| N-(4-hydroxybenzyl)-3-hydroxybenzamide | 3-OH, 4'-OH | 2.2 |

Positional Isomerism and Stereoisomerism Effects on Activity

Positional Isomerism refers to the different locations of a substituent on a scaffold. In this context, moving the benzyl group from the ortho position (to create 2-(3-benzylphenyl)acetamide or 2-(4-benzylphenyl)acetamide) would fundamentally alter the molecule's shape and the spatial relationship between the two phenyl rings. Studies on N-(benzo[d]thiazol-2-yl)-nitrobenzamides have demonstrated that the relative positioning of a nitro group (ortho, meta, or para) significantly influences crystal packing and intermolecular interactions, which in turn can affect properties like solubility and target binding. mdpi.com For the benzylphenylacetamide core, the ortho-benzyl arrangement creates a specific twisted conformation, while a meta or para arrangement would result in a more linear and flexible structure. This conformational change would directly impact how the molecule fits into a receptor's binding site.

Stereoisomerism becomes a key factor if a chiral center is introduced into the molecule, for example, by substitution at the alpha-carbon of the acetamide group (e.g., 2-(2-benzylphenyl)propanamide). The resulting enantiomers (R and S forms) often exhibit different biological activities because biological targets, being chiral themselves, interact differently with each enantiomer. Research on phenylalanine-containing peptidomimetics as HIV-1 capsid binders showed that stereochemistry is crucial for activity. mdpi.com It is highly probable that for chiral derivatives of this compound, one enantiomer will display significantly higher potency than the other, a phenomenon known as eudismic ratio. This difference arises from the distinct three-dimensional arrangement of substituents, which allows one enantiomer to form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

In drug discovery, once an active scaffold is identified, medicinal chemists often employ scaffold hopping and bioisosteric replacement to discover novel chemotypes with improved properties, such as enhanced potency, better metabolic stability, or novel intellectual property. bhsai.org

Scaffold Hopping involves replacing the central core of a molecule with a structurally different but functionally similar framework. uniroma1.it For the this compound scaffold, the biphenylmethane core could be replaced with other bicyclic systems that maintain a similar spatial arrangement of the key interacting groups. Examples of potential scaffold hops could include replacing one of the phenyl rings with a heterocycle like pyridine (B92270) or thiophene, or replacing the flexible diphenylmethane (B89790) core with a more rigid framework like a fluorene (B118485) or a dibenzofuran. This strategy aims to identify new core structures that retain the desired biological activity while potentially overcoming issues like metabolic liabilities associated with the original scaffold. rsc.org

Bioisosteric Replacement is a more conservative strategy that involves swapping a specific functional group with another group that has similar physical or chemical properties. cambridgemedchemconsulting.comprinceton.edu This can lead to significant improvements in the drug-like properties of a molecule. researchgate.net For the this compound scaffold, a key target for bioisosteric replacement is the amide bond, which can be susceptible to hydrolysis by metabolic enzymes. nih.gov

Common bioisosteric replacements for the amide group include:

Thioamide: Replacing the carbonyl oxygen with sulfur can alter hydrogen bonding properties and increase lipophilicity. nih.gov

Urea/Thiourea: These groups can act as hydrogen bond donors and acceptors, mimicking the amide functionality.

1,2,3-Triazole: This five-membered heterocycle is a well-established non-classical bioisostere for the amide bond, offering increased metabolic stability and a different vector for substituent placement. nih.gov

The following table illustrates common bioisosteric replacements for the amide functional group.

| Original Group | Bioisosteric Replacement | Key Property Changes |

|---|---|---|

| Amide (-CONH-) | Thioamide (-CSNH-) | Increased lipophilicity, altered H-bonding |

| Amide (-CONH-) | Urea (-NHCONH-) | Maintains H-bond donor/acceptor profile |

| Amide (-CONH-) | 1,2,3-Triazole | Metabolically stable, rigid linker |

| Amide (-CONH-) | Sulfonamide (-SO₂NH-) | Different geometry, strong H-bond donor |

Computational Approaches to SAR Elucidation (e.g., 3D-QSAR)

Computational chemistry provides powerful tools to understand and predict the SAR of a series of compounds, thereby guiding the design of more potent analogues. researchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a particularly valuable technique. rutgers.edu Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D properties of molecules with their biological activities. nih.gov

In a typical 3D-QSAR study, a series of analogues are aligned based on a common substructure. The surrounding space is then probed to calculate steric and electrostatic fields (in CoMFA), as well as hydrophobic, and hydrogen bond donor/acceptor fields (in CoMSIA). nih.gov These field values are then used to generate a predictive model. The results are often visualized as 3D contour maps, which highlight regions where specific properties are favorable or unfavorable for activity.

For example, a 3D-QSAR study on adamantyl N-benzylbenzamides as melanogenesis inhibitors revealed that: nih.gov

Steric Fields (Green/Yellow Contours): Green contours indicated regions where bulky groups increase activity, while yellow contours showed regions where steric bulk is detrimental. The analysis highlighted that a bulky adamantyl moiety was favorable for potency. nih.gov

Electrostatic Fields (Blue/Red Contours): Blue contours identified areas where positive charges (or electron-withdrawing groups) enhance activity, whereas red contours pointed to regions where negative charges (or electron-donating groups) are preferred. The study found that the electrostatic contribution of a hydroxyl group at the 3-position was important for activity. nih.gov

By applying such a 3D-QSAR approach to a series of this compound derivatives, researchers could generate similar contour maps. These maps would provide a visual and quantitative guide for designing new compounds, suggesting where to add bulky groups, electron-donating groups, or hydrogen bond acceptors to maximize biological potency.

Diverse Biological Activities and Molecular Mechanism Elucidation of 2 2 Benzylphenyl Acetamide Analogues

Antihistaminic Properties and Neuroprotective Mechanisms (e.g., NMDA Receptor Modulation, Calcium Channel Inhibition)

While the antihistaminic properties of 2-(2-benzylphenyl)acetamide analogues are not extensively documented in current research, their potential for neuroprotection has garnered scientific interest, particularly through the modulation of N-methyl-D-aspartate (NMDA) receptors. researcher.life

NMDA receptors are ligand-gated ion channels crucial for excitatory synaptic transmission in the brain and play a vital role in cognitive functions like learning and memory. nih.govnih.govucdavis.edu Dysregulation of these receptors is implicated in numerous nervous system disorders, and their inhibition by channel-blocking drugs is a clinical strategy for conditions involving pathological NMDA receptor hyperactivity. nih.govnih.gov The mechanism of inhibition can occur through a traditional pathway where the drug enters the open channel from the extracellular space, or via a more recently described "membrane-to-channel inhibition" (MCI) path, where the drug accesses the channel from within the plasma membrane. nih.govnih.gov

In this context, a series of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)-N-(cyclohexylmethyl)acetamide derivatives have been identified as potential NMDA receptor inhibitors. researcher.life Through structure-guided optimization, specific analogues demonstrated enhanced inhibitory activity, suggesting their potential as antidepressant-like agents. researcher.life This line of research highlights the therapeutic potential of acetamide-based structures in modulating key neuroreceptors.

Antimicrobial and Antiviral Potentials

Several studies have highlighted the significant antimicrobial potential of acetamide (B32628) derivatives against a range of bacterial and fungal pathogens. nih.govresearchgate.net The core acetamide structure has been incorporated into hybrid molecules to enhance their potency and spectrum of activity.

One study focused on synthesizing new hybrid compounds by combining 2-mercaptobenzothiazole (B37678) with various aryl amines through an acetamide linker. nih.gov A number of these derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with potencies comparable to the standard drug levofloxacin. nih.gov Notably, some of these compounds also displayed promising antibiofilm capabilities. nih.gov

Another research effort involved the synthesis of benzimidazole-based acetamide derivatives, which were screened for their antimicrobial effects. researchgate.net Certain compounds in this series proved to be the most promising antibacterial agents against Pseudomonas aeruginosa, showing activity equivalent to streptomycin. researchgate.net Furthermore, several derivatives were identified as potent antifungal agents against Candida krusei and Fusarium solani. researchgate.net

Table 1: Antibacterial Activity of Selected 2-Mercaptobenzothiazole Acetamide Derivatives

| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. P. aeruginosa | Zone of Inhibition (mm) vs. S. typhi |

|---|---|---|---|---|

| 2b | 24 | 24 | 22 | 23 |

| 2c | 22 | 23 | 24 | 24 |

| 2i | 26 | 26 | 25 | 25 |

| Levofloxacin (Standard) | 28 | 27 | 26 | 28 |

Source: Adapted from research on 2-mercaptobenzothiazole derivatives. nih.gov

Table 2: Antifungal Activity of Selected Benzimidazole-Based Acetamide Derivatives

| Compound | MIC (μg/mL) vs. C. albicans | MIC (μg/mL) vs. C. krusei | MIC (μg/mL) vs. F. solani |

|---|---|---|---|

| 2p | 250 | 125 | >1000 |

| 2s | 250 | 125 | 125 |

| 2t | 500 | 125 | 250 |

| 2u | 500 | 125 | 125 |

| Ketoconazole (Standard) | 125 | 62.5 | 62.5 |

Source: Adapted from research on benzimidazole-based acetamide derivatives. researchgate.net

While the antibacterial and antifungal properties are well-explored, the specific antiviral potential of this compound analogues remains an area for future investigation.

Anticancer and Antiproliferative Activities (e.g., Kinase Inhibition, Cell Cycle Arrest, Apoptosis Induction)

The development of this compound analogues as anticancer agents has been a highly active area of research. These compounds have demonstrated potent antiproliferative effects against various human cancer cell lines, operating through mechanisms that include kinase inhibition, cell cycle arrest, and the induction of apoptosis. chapman.edunih.govnih.govtbzmed.ac.ir

Kinase Inhibition A key molecular target for many acetamide analogues is the Src kinase, a non-receptor tyrosine kinase that plays a critical role in tumor growth and metastasis. chapman.edunih.govchapman.edu KX2-391, an N-benzyl-substituted acetamide analogue, is a pioneering dual inhibitor of Src kinase and tubulin polymerization. nih.gov It acts as a highly selective inhibitor of the Src substrate binding site. chapman.edunih.govchapman.edu

Inspired by this, researchers synthesized a series of thiazolyl N-benzyl-substituted acetamide derivatives to explore the structure-activity relationship. chapman.edunih.govchapman.edu The unsubstituted N-benzyl derivative in this series showed potent inhibition of c-Src kinase. nih.govchapman.edu Another study developed N-benzyl-2-(5-phenylpyridin-2-yl) acetamide-based derivatives, identifying compound KC-180-2, which exhibited powerful anti-proliferative activity by inhibiting both Src signaling and tubulin polymerization, with IC₅₀ values in the nanomolar range against small-cell lung cancer cells. nih.gov

Table 3: Src Kinase Inhibitory Activity of Thiazolyl N-Benzyl Acetamide Analogues

| Compound | Substitution on N-benzyl | GI₅₀ (μM) in NIH3T3/c-Src527F cells | GI₅₀ (μM) in SYF/c-Src527F cells |

|---|---|---|---|

| 8a | H | 1.34 | 2.30 |

| 8b | 4-F | 1.49 | 2.51 |

| 8c | 2-Cl | 7.93 | 12.31 |

| 8d | 3,4-diCl | 9.07 | 13.02 |

| 8e | 4-Me | 5.23 | 8.76 |

Source: Adapted from research on thiazolyl N-benzyl-substituted acetamide derivatives. chapman.edu

Antiproliferative Activities The antiproliferative effects of these compounds have been confirmed across multiple cancer cell types. The thiazolyl derivatives mentioned above were tested against human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cell lines, with some showing significant inhibition of cell proliferation. nih.govchapman.edu Similarly, various 2-(4-fluorophenyl)-N-phenylacetamide derivatives have proven to be potent anticancer agents, particularly against prostate carcinoma (PC3) cells. nih.gov Other studies on phenylacetamide derivatives have demonstrated dose-dependent antiproliferative effects on breast cancer (MCF7, MDA-MB468) and pheochromocytoma (PC12) cell lines, with some derivatives showing IC₅₀ values below 1 µM. tbzmed.ac.ir

Cell Cycle Arrest and Apoptosis Induction Beyond inhibiting proliferation, acetamide analogues can trigger programmed cell death (apoptosis). tbzmed.ac.irmdpi.com Benzimidazole-based derivatives containing an acetamide linker have been shown to effectively suppress cell cycle progression and induce apoptosis in breast (MDA-MB-231), ovarian (SKOV3), and lung (A549) cancer cells. mdpi.com These compounds were found to arrest the cell cycle in the G1, S, or G2/M phases. mdpi.com The induction of apoptosis is often mediated by the modulation of key regulatory proteins. For instance, some phenylacetamide derivatives trigger apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, while also increasing caspase 3 activity. tbzmed.ac.irnih.gov

Enzyme Inhibition Studies (e.g., Urease, Carbonic Anhydrase, Src Kinase)

The inhibitory activity of this compound analogues extends to several other classes of enzymes that are important therapeutic targets.

Src Kinase Inhibition As detailed in the anticancer section (6.3), Src kinase is a primary target for many acetamide-based compounds. Analogues like KX2-391 and its derivatives demonstrate potent, low-micromolar inhibition of Src kinase, contributing significantly to their anticancer effects. chapman.edunih.govchapman.edu

Urease Inhibition Urease is an enzyme implicated in pathologies associated with Helicobacter pylori infections. A study focusing on acetamide–sulfonamide hybrid scaffolds identified several potent urease inhibitors. semanticscholar.org The most active compound, which conjugated ibuprofen (B1674241) with a sulfathiazole (B1682510) moiety via an acetamide linker, exhibited a competitive mode of inhibition with an IC₅₀ value of 9.95 µM. semanticscholar.org This demonstrates the potential of the acetamide scaffold in designing inhibitors for nickel-containing metalloenzymes.

Table 4: Urease Inhibition by Potent Acetamide-Sulfonamide Conjugates

| Compound | Description | Urease Inhibition (%) | IC₅₀ (µM) |

|---|---|---|---|

| 6 | Ibuprofen + Sulfathiazole | 90.6 | 9.95 ± 0.14 |

| 17 | Flurbiprofen + Sulfamethoxazole | 86.1 | 13.39 ± 0.11 |

| 15 | Flurbiprofen + Sulfadiazine | 84.1 | 16.74 ± 0.23 |

Source: Adapted from research on acetamide-sulfonamide scaffolds. semanticscholar.org

Carbonic Anhydrase Inhibition Carbonic anhydrases (CAs) are a family of zinc metalloenzymes involved in various physiological processes, and their inhibitors are used as diuretics, anti-glaucoma agents, and antiepileptics. researchgate.netnih.gov Benzimidazole acetamide derivatives have been investigated as inhibitors of human carbonic anhydrase isoforms I and II (hCA-I and hCA-II), with several compounds showing strong inhibition with IC₅₀ values in the low micromolar range. researchgate.net Furthermore, 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide has been designed as an effective hCA inhibitor, with structural studies revealing its binding mode within the active sites of hCA II and hCA VII. rsc.org

Receptor Antagonism (e.g., P2Y14R)

Analogues of this compound have also been developed as antagonists for specific G protein-coupled receptors (GPCRs), such as the P2Y₁₄ receptor (P2Y₁₄R). nih.gov This receptor is activated by UDP-glucose and is involved in inflammatory and immune processes, making it an attractive therapeutic target for inflammatory diseases like gout. nih.govnih.gov

A series of N-substituted-acetamide derivatives were designed, synthesized, and identified as novel and potent P2Y₁₄R antagonists. nih.gov The most potent compound identified, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide (I-17), displayed an exceptionally low IC₅₀ value of 0.6 nM. nih.gov This compound demonstrated strong binding to the receptor, high selectivity, and favorable pharmacokinetic profiles. nih.gov In preclinical models of acute gouty arthritis, it showed significant inhibitory activity on the inflammatory response, highlighting the potential of acetamide derivatives as highly potent receptor antagonists. nih.gov

Antioxidant Activity

The capacity of acetamide derivatives to counteract oxidative stress has been demonstrated in several studies. nih.govmdpi.com Oxidative processes are implicated in a wide range of diseases, including cancer and cardiovascular disorders, making antioxidant compounds a subject of significant research interest. nih.gov

The in vitro antioxidant activity of newly synthesized acetamide derivatives has been evaluated using methods such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay and by measuring the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages. nih.govresearchgate.net

In another approach, flavonoid acetamide derivatives were synthesized to improve the bioavailability of natural flavonoids while retaining their beneficial properties. mdpi.com Their antioxidant activity was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.com The results showed that these acetamide derivatives possess significant antioxidant capabilities, with IC₅₀ values ranging from 31.52 to 198.41 µM. mdpi.com

Table 5: Antioxidant Activity of Selected Flavonoid Acetamide Derivatives (DPPH Assay)

| Compound (Derived from) | IC₅₀ (μM) |

|---|---|

| Quercetin Derivative 4 | 31.52 ± 0.09 |

| Quercetin Derivative 5 | 35.89 ± 0.05 |

| Apigenin Derivative 7 | 198.41 ± 0.07 |

| Luteolin Derivative 11 | 32.74 ± 0.04 |

| Quercetin Derivative 15 | 39.11 ± 0.02 |

Source: Adapted from research on flavonoid acetamide derivatives. mdpi.com

Emerging Applications in Synthetic Chemistry and Materials Science

Precursor for Complex Organic and Heterocyclic Compound Synthesis

The structure of 2-(2-Benzylphenyl)acetamide makes it an ideal starting material for the synthesis of various complex organic and heterocyclic compounds. The presence of the acetamide (B32628) group and the benzylphenyl backbone allows for a range of chemical modifications, leading to the formation of diverse molecular architectures.

One of the most significant applications of this compound is in the synthesis of phenanthridinones. Phenanthridinones are a class of nitrogen-containing heterocyclic compounds that form the core structure of several biologically active natural products and synthetic molecules. The synthesis of phenanthridinones from this compound can be achieved through intramolecular cyclization reactions. This process, often catalyzed by transition metals like palladium, involves the formation of a new carbon-carbon or carbon-nitrogen bond between the two phenyl rings, leading to the fused tricyclic phenanthridinone system.

The general strategy for this transformation involves the activation of a C-H bond on one of the phenyl rings, followed by an intramolecular coupling with the other ring. Various catalytic systems have been developed to facilitate this reaction, offering different levels of efficiency and substrate scope.

| Target Heterocyclic System | General Synthetic Strategy | Potential Significance |

|---|---|---|

| Phenanthridinone | Intramolecular C-H arylation/amidation | Core of various alkaloids and pharmacologically active compounds |

| Dibenz[b,f]azepine | Intramolecular Friedel-Crafts type reactions | Structural motif in antidepressant and anticonvulsant drugs |

| Carbazole | Oxidative cyclization | Found in natural products and used in organic electronics |

Utilization in the Development of New Materials and Chemical Processes

While the application of this compound in materials science is a more nascent field of research, its structural characteristics suggest potential for its use as a monomer or a building block for functional polymers. The amide linkage in the acetamide group is a key feature of polyamides, a major class of engineering plastics known for their high strength and thermal stability.

The incorporation of the bulky and rigid benzylphenyl group into a polyamide backbone could lead to materials with modified properties, such as increased thermal stability, altered solubility, and enhanced mechanical strength. The synthesis of such functional polyamides could be achieved through polycondensation reactions, where the acetamide or a derivative thereof acts as a monomer.

Furthermore, the aromatic nature of the benzylphenyl group opens up possibilities for its use in the development of materials for organic electronics. The ability to undergo further functionalization on the phenyl rings allows for the tuning of the electronic properties of the resulting materials.

| Material Class | Potential Role of this compound | Anticipated Properties of the Resulting Material |

|---|---|---|

| Functional Polyamides | Monomer or co-monomer in polycondensation reactions | Enhanced thermal stability, modified mechanical properties, and processability |

| Organic Semiconductors | Precursor for conjugated organic molecules | Tunable electronic properties for applications in organic electronics |

| High-Performance Polymers | Building block for polymers with rigid backbones | High strength, stiffness, and resistance to high temperatures |

Concluding Remarks and Future Research Perspectives

Current Challenges in 2-(2-benzylphenyl)acetamide Research

The primary challenge in the study of this compound lies in its synthesis. The creation of ortho-ortho disubstituted biphenyls is a known difficulty in organic synthesis. researchgate.net Traditional cross-coupling methods like the Suzuki-Miyaura reaction can be inefficient for creating sterically hindered biaryl bonds, often resulting in low yields. nih.gov The presence of the benzyl (B1604629) group in the ortho position presents a significant steric barrier, which can impede the coupling of the two phenyl rings. researchgate.net Overcoming this steric hindrance to achieve efficient and scalable synthesis is a critical first step for enabling broader research into this compound.

Furthermore, the lack of extensive research on this compound means there is a significant gap in understanding its fundamental chemical and physical properties. A thorough characterization of its reactivity, stability, and conformational dynamics is necessary to build a foundation for more advanced studies.

Future Directions in Synthetic Design and Biological Profiling

Future synthetic efforts should focus on developing novel methodologies to overcome the challenge of ortho-substitution. This could involve exploring advanced C-C bond formation techniques, such as visible light-mediated reactions or enzymatic catalysis, which may offer milder and more selective routes to sterically hindered biphenyls. nih.govmdpi.comnih.gov The development of robust synthetic pathways will be crucial for generating a library of this compound analogs with diverse functional groups, which is essential for systematic structure-activity relationship (SAR) studies.

The biological profiling of this compound and its derivatives represents a promising frontier. Structurally related diphenylmethane (B89790) derivatives have been shown to exhibit a range of biological activities. For instance, some derivatives act as dual agonists for peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), suggesting potential therapeutic applications in metabolic disorders. chemicalbook.com Additionally, benzyl phenyl sulfide (B99878) derivatives have demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These findings suggest that this compound could be a valuable scaffold for the design of new therapeutic agents. Future research should therefore involve comprehensive screening of this compound and its analogs against a wide range of biological targets, including enzymes, receptors, and microbial strains.

A summary of potential biological activities based on related structures is presented in the table below.

| Compound Class | Observed Biological Activity | Potential Application for this compound Analogs |

| Diphenylmethane Derivatives | Dual PPARα/γ agonism, anti-proliferative effects | Treatment of metabolic diseases, cancer therapy |

| Benzyl Phenyl Sulfide Derivatives | Antibacterial activity against MRSA | Development of new antibiotics |

| Benzyl and Phenyl Guanidine Derivatives | Antibacterial and antifungal activities | Broad-spectrum antimicrobial agents |

Potential for Advanced Material Science Applications

The field of material science offers another exciting avenue for the application of this compound. The biphenyl (B1667301) core is a key component in the design of liquid crystals and other functional materials. nih.gov The ability of molecules containing aromatic and amide groups to self-assemble into ordered supramolecular structures is also well-documented. mdpi.com These self-assembled structures can form functional materials with applications in areas such as sensing and catalysis. northwestern.edu

The unique three-dimensional structure of this compound, with its bulky ortho-benzyl group, could lead to novel packing arrangements and supramolecular architectures. Investigation into the crystallization behavior and self-assembly properties of this compound and its derivatives could reveal new materials with interesting photophysical or electronic properties. The development of scaffolds from bio-based materials is a rapidly growing area, and the unique structural features of this compound could be exploited in the design of novel biomaterials for tissue engineering. mdpi.comnih.govyoutube.comresearchgate.netusc.edu

Future research in this area should focus on:

Crystal engineering: Studying the solid-state packing of this compound and its derivatives to understand how intermolecular interactions can be controlled to form desired architectures.

Supramolecular assembly: Investigating the self-assembly of these molecules in solution to create gels, films, or other mesoscale structures.

Photophysical characterization: Exploring the fluorescence and phosphorescence properties of these compounds, which could be useful for developing sensors or organic light-emitting diodes (OLEDs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.